molecular formula C6H3Br2NO2 B2914482 1,2-Dibromo-3-nitrobenzene CAS No. 26429-41-4

1,2-Dibromo-3-nitrobenzene

Cat. No.: B2914482
CAS No.: 26429-41-4
M. Wt: 280.903
InChI Key: LPOQWSWPRAGSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3-nitrobenzene is an organic compound with the molecular formula C₆H₃Br₂NO₂. It is a derivative of benzene, where two bromine atoms and one nitro group are substituted at the 1, 2, and 3 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of benzene derivatives. One common method involves the nitration of benzene to form nitrobenzene, followed by bromination using bromine or brominating agents like 5,5-dimethyl-1,3-dibromohydantoin in the presence of sulfuric acid . The reaction conditions typically include maintaining the temperature below 40°C during the addition of brominating agents and subsequent stirring at 50-60°C.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 1,2-Dibromo-3-aminobenzene.

    Nucleophilic Substitution: 1,2-Diamino-3-nitrobenzene or 1,2-Dithio-3-nitrobenzene, depending on the nucleophile used.

Scientific Research Applications

1,2-Dibromo-3-nitrobenzene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the development of pharmaceutical compounds due to its reactivity and functional groups.

    Material Science: Employed in the synthesis of advanced materials and polymers.

    Chemical Research: Studied for its unique reactivity and as a model compound in mechanistic studies.

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromo-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in targeted organic synthesis and industrial applications.

Properties

IUPAC Name

1,2-dibromo-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOQWSWPRAGSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.